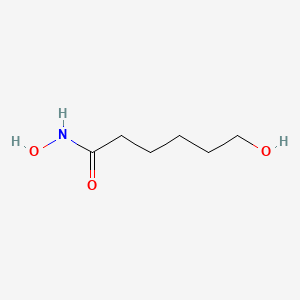

N,6-dihydroxyhexanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,6-dihydroxyhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-5-3-1-2-4-6(9)7-10/h8,10H,1-5H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGSDRFWPIAUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707063 | |

| Record name | N,6-Dihydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34092-86-9 | |

| Record name | N,6-Dihydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,6 Dihydroxyhexanamide

Established Synthetic Routes for N,6-Dihydroxyhexanamide

The synthesis of this compound, a hydroxamic acid, can be achieved through various established chemical pathways. These routes often utilize readily available starting materials and employ well-understood reaction mechanisms.

A common and direct method for preparing this compound involves the reaction of a hexanoic acid derivative with hydroxylamine (B1172632). Typically, the carboxylic acid is first activated to facilitate the nucleophilic attack by hydroxylamine. This activation can be achieved using various coupling reagents. For instance, the use of coupling agents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) can produce the desired hydroxamic acid, with the advantage of recyclable byproducts, making the process more cost-effective and environmentally friendly. organic-chemistry.org Another approach involves the use of 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) which promotes the formation of hydroxamic acids from carboxylic acids. organic-chemistry.org The general reaction scheme involves the condensation of the activated hexanoic acid derivative with hydroxylamine hydrochloride in the presence of a base.

| Reagent | Description | Reference |

| o-NosylOXY | Coupling reagent that produces recyclable byproducts. | organic-chemistry.org |

| T3P | Promotes the synthesis of hydroxamic acids from carboxylic acids. | organic-chemistry.org |

It is also possible to synthesize Weinreb amides, which are N-methoxy-N-methylamides, directly from carboxylic acids and N,O-dimethylhydroxylamine using reagents like phosphorus trichloride (B1173362) or methanesulfonyl chloride. organic-chemistry.org These amides are closely related to hydroxamic acids and can sometimes serve as precursors.

The ring-opening of lactones with hydroxylamine provides a direct route to this compound. Specifically, the conversion of ε-caprolactone to this compound has been reported to proceed smoothly, yielding the product in moderate amounts. rsc.org This method is advantageous as ε-caprolactone is a readily available and relatively inexpensive starting material. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the lactone, leading to the opening of the ring and the formation of the corresponding hydroxamic acid.

The synthesis of ε-caprolactam from ε-caprolactone in supercritical water involves the initial ring cleavage of ε-caprolactone to form 6-hydroxyhexanoic acid. elsevierpure.com While this specific process aims for the lactam, the intermediate formation of 6-hydroxyhexanoic acid highlights the reactivity of the lactone ring, which is a key step in the synthesis of this compound from caprolactone (B156226). Biocatalytic methods have also been explored for the conversion of ε-caprolactone. For instance, immobilized Candida antarctica lipase (B570770) B can be used to synthesize the hydroxy acid from the lactone. nih.gov

Several other synthetic strategies exist for the preparation of hydroxamic acids, which are applicable to the synthesis of this compound. One such method involves the reaction of unactivated carboxylic acids with masked O-substituted isocyanates, a process that demonstrates broad functional group tolerance. organic-chemistry.org Another approach is the synthesis from unactivated esters, including those that are enolizable, by reacting them with hydroxylamine. organic-chemistry.org

For more specialized applications, various protecting group strategies are employed. For example, the O-THP (tetrahydropyranyl) protecting group is stable under basic conditions and can be removed in a final step to yield the hydroxamic acid. nih.gov This allows for intermediate chemical modifications of the molecule without affecting the hydroxylamine moiety. nih.gov Similarly, p-methoxybenzyl (PMB) protected hydroxylamine can be synthesized and used in multi-step syntheses. nih.gov

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound, namely the hydroxamic acid and the terminal hydroxyl group, allow for a variety of chemical transformations and derivatization strategies. Functional group interconversion (FGI) is a key aspect of organic synthesis that enables the conversion of one functional group into another. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu This allows for the introduction of various other functionalities at the 6-position of the hexanamide (B146200) chain.

Derivatization strategies are often employed to enhance the analytical detection of molecules or to modify their properties. For this compound, derivatization could be used to improve its ionization efficiency for mass spectrometry analysis. For example, derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) is a known method to increase the sensitivity of detection for compounds containing conjugated diene systems, although this compound does not possess such a system, similar principles of using derivatizing agents to enhance detectability can be applied. mdpi.com

Incorporation of this compound Moieties into Polymeric Structures

The unique properties of hydroxamic acids, particularly their ability to chelate metal ions, make them attractive functional groups for incorporation into polymers. rsc.org This creates materials with potential applications in areas such as ion exchange, wastewater treatment, and biomedicine.

A general method for introducing hydroxamic acid moieties into polymers involves the use of protected hydroxamic acid functional initiators for polymerization. rsc.org For instance, 1,4,2-dioxazoles linked to a hydroxyl group can serve as protected forms of hydroxamic acids. rsc.org These can be used to initiate the anionic ring-opening polymerization (AROP) of epoxides like ethylene (B1197577) oxide to produce α-functional HA-poly(ethylene glycol) (HA-PEG). rsc.org The protecting group is stable under the polymerization conditions and can be easily removed under mild acidic conditions to reveal the free hydroxamic acid functionality. rsc.org This approach allows for the synthesis of well-defined HA-PEG with controlled molecular weights and low dispersities. rsc.org The resulting water-soluble HA-PEG polymers are of interest for various biomedical applications and surface coatings due to their ability to complex metal ions. rsc.org

| Polymer System | Synthetic Approach | Key Features | Reference |

| HA-PEG | Anionic ring-opening polymerization using a protected hydroxamic acid initiator. | Well-defined structure, controlled molecular weight, water-soluble. | rsc.org |

Integration into Molecularly Self-Assembling Materials

The dual functionality of this compound makes it a prime candidate for the construction of molecularly self-assembling materials. The hydroxamic acid moiety is a well-known chelator for a variety of metal ions, while the terminal hydroxyl group can participate in hydrogen bonding or be chemically modified for further functionalization. This combination allows for the formation of ordered structures through a combination of coordination chemistry and other non-covalent interactions.

The self-assembly process can be directed by the choice of metal ion and the solvent system, leading to the formation of diverse supramolecular architectures such as micelles, vesicles, or extended networks. The ability of the hydroxamic acid to bind to metal ions can be exploited to create responsive materials that change their structure or properties in the presence of specific metal ions.

Table 1: Potential Metal Ion Interactions with this compound for Self-Assembly

| Metal Ion | Potential Coordination Geometry | Resulting Supramolecular Structure |

| Fe(III) | Octahedral | Cross-linked networks, hydrogels |

| Cu(II) | Square Planar or Octahedral | Lamellar or vesicular structures |

| Zn(II) | Tetrahedral | Discrete coordination complexes or small aggregates |

| Pd(II) | Square Planar | Formation of molecular spheroids or cages nih.gov |

Methodologies for α-Functional Hydroxamic Acid Polyethers

Hydroxamic acid-functionalized polyethers are a class of polymers with significant potential in biomedical and materials science applications due to their biocompatibility and metal-chelating properties. While direct polymerization of this compound into a polyether is not straightforward, it can be incorporated as a functional side chain onto a polyether backbone.

A common strategy involves the synthesis of a monomer containing a protected hydroxamic acid and a polymerizable group, such as an epoxide. This monomer can then be copolymerized with a simple epoxide like ethylene oxide to yield a polyether with pendant protected hydroxamic acid groups. Subsequent deprotection under mild acidic conditions reveals the free hydroxamic acid moieties.

For instance, a glycidyl (B131873) ether derivative of this compound could be synthesized and then copolymerized with ethylene oxide. The resulting polymer would have this compound units attached to the polyether backbone via an ether linkage. The presence of the additional hydroxyl group on the hexanamide side chain could further influence the properties of the resulting polymer, for example, by increasing its hydrophilicity or providing sites for further modification.

Table 2: Hypothetical Polymer Architectures Incorporating this compound

| Polymer Architecture | Monomers | Potential Properties and Applications |

| Statistical Copolymer | Ethylene Oxide, Glycidyl ether of this compound | Random distribution of functional groups, useful for metal ion sequestration from solutions. |

| Block Copolymer | Poly(ethylene glycol) macroinitiator, Glycidyl ether of this compound | Formation of well-defined micelles or other nanostructures in solution, potential for targeted drug delivery. |

| Star Polymer | Multi-functional initiator, Ethylene Oxide, Glycidyl ether of this compound | High functional group density, potential for creating hydrogels with high water content. |

The development of synthetic routes to this compound and its derivatives will be crucial for exploring the full potential of this intriguing molecule in the design of new functional materials.

Coordination Chemistry and Metal Chelation Properties of N,6 Dihydroxyhexanamide

Fundamental Principles of Hydroxamic Acid–Metal Ion Complexation

The chelation of metal ions by hydroxamic acids like N,6-dihydroxyhexanamide is primarily governed by the hydroxamic acid functional group, -C(O)N(OH)R. This group typically acts as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the hydroxylamino oxygen atoms. researchgate.net This coordination results in the formation of a stable five-membered ring, a key factor contributing to the high affinity of hydroxamic acids for metal ions. rsc.orgrsc.org The binding affinity of hydroxamic acids for metals is generally significantly higher than that of carboxylic acids. rsc.org

The pKa of the hydroxamic acid is a crucial factor in its complexation behavior, with reported values typically falling in the range of 7.05 to 11.33, depending on the specific chemical structure. researchgate.net Upon deprotonation of the hydroxylamino group, the resulting hydroxamate anion forms strong complexes with a wide array of metal ions, including but not limited to Fe(III), Mn(II), Zn(II), Cu(II), and Ni(II). rsc.orgrsc.org The stoichiometry of these complexes can vary, with common forms being 1:1, 1:2, and 1:3 (metal:ligand) ratios. researchgate.net

Investigation of Metal Ion Binding Affinities and Stoichiometries

This compound has been identified as a strong chelating agent for hard Lewis acids like Al(III) ions. acs.org Its interaction with zinc is also of significant interest, particularly in the context of its role as a histone deacetylase (HDAC) inhibitor, where it is known to bind to the zinc center of the enzyme. researchgate.netdepaul.edu Studies on zinc complexes with suberanilohydroxamic acid (SAHA), a related compound, have shown the formation of stable adducts. researchgate.netdepaul.edu

In the presence of certain metal ions like Zn(II) and Ni(II), dihydroxamic acids have been shown to form stable, slightly soluble complexes. researchgate.net The stoichiometry of metal complexes with hydroxamic acids is often 1:1 (metal:ligand), though other ratios are possible. researchgate.net For instance, the reaction of some hydroxamic acids with Fe(III) can yield tris-hydroxamato complexes, while reactions with Cu(II), Ni(II), and Zn(II) can result in bis-hydroxamato complexes. researchgate.net

The following table provides a qualitative overview of the known metal ion interactions with this compound and related hydroxamic acids.

| Metal Ion | Interaction with this compound/Related Hydroxamates | Reference(s) |

| Aluminum (Al³⁺) | High affinity, forms soluble and stable complexes. | acs.org |

| Zinc (Zn²⁺) | Binds to the zinc center of enzymes; forms stable adducts. | researchgate.netdepaul.edu |

| Chromium (Cr⁵⁺) | Forms transient species in aqueous solutions. | tu-dresden.de |

| Platinum (Pt²⁺) | Forms complexes, for example with a platinum-containing fragment. | rsc.org |

| Iron (Fe³⁺) | Forms stable complexes; can form tris-hydroxamato complexes. | researchgate.net |

| Copper (Cu²⁺) | Forms stable complexes; can form bis-hydroxamato complexes. | researchgate.net |

| Nickel (Ni²⁺) | Forms stable complexes; can form bis-hydroxamato complexes. | researchgate.net |

Spectroscopic Characterization of this compound Metal Complexes

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible Spectroscopy: The complexation of metal ions often leads to the appearance of new absorption bands in the UV-Visible spectrum or shifts in existing bands. For example, the formation of Cr(V) complexes with hydroxamic acids, including suberohydroxamic acid, can be observed by the appearance of characteristic absorption bands. tu-dresden.de The kinetics of such complex formation can also be followed using UV-Vis spectroscopy. tu-dresden.de

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the hydroxamic acid to the metal ion. The stretching frequencies of the C=O (carbonyl) and N-O bonds are particularly sensitive to complexation. Upon coordination to a metal, a shift in the ν(C=O) band is typically observed. For instance, in a platinum complex of suberohydroxamic acid, changes in the IR spectrum would indicate the coordination of the hydroxamate ligand. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound and its complexes in solution. The proton NMR spectrum of suberohydroxamic acid in DMSO-d₆ clearly shows the presence of two isomeric forms (cis and trans) due to restricted rotation around the C-N bond. google.comgoogle.com The signals for the N-H and O-H protons of the hydroxamic acid moiety are particularly informative. google.comgoogle.com Upon complexation with a diamagnetic metal ion, changes in the chemical shifts of the protons and carbons near the binding site can confirm coordination.

The following table summarizes key spectroscopic data for this compound (Suberohydroxamic acid).

| Spectroscopic Technique | Key Observations | Reference(s) |

| ¹H NMR (in DMSO-d₆) | Shows distinct signals for cis and trans isomers. N-H protons appear at very low fields (around 10.3-10.9 ppm). O-H protons also show separate signals for the two isomers (around 9.2-9.6 ppm). | google.comgoogle.com |

| IR Spectroscopy | The ν(C=O) band is a key indicator of coordination. | rsc.org |

| UV-Visible Spectroscopy | Used to monitor the formation of metal complexes, such as with Cr(V). | tu-dresden.de |

Mechanistic Investigations and Biological Interaction Modalities

Elucidation of Molecular Mechanisms in Biological Systems (General Principles)

To comprehend the function of a molecule like N,6-dihydroxyhexanamide within a biological context, it is essential to first understand the fundamental principles governing molecular mechanisms in living systems. These mechanisms are intricate processes guided by physical and chemical principles that dictate the interactions between molecules. nih.gov The central dogma of molecular biology—DNA to RNA to protein—forms the foundational pathway for how genetic information is accessed and utilized by a cell. capes.gov.br

At the core of biological function are proteins, which act as the primary workforce of the cell. The interactions between proteins and other molecules, including small organic compounds like this compound, are central to most physiological and pathological processes. akrmys.com These interactions are highly specific, governed by factors such as molecular shape, charge distribution, and the formation of chemical bonds. Explaining a biological phenomenon effectively requires describing the mechanisms that regulate the behaviors of these complex molecular and cellular systems. nih.gov A mechanistic explanation identifies the underlying causes of a phenomenon by detailing the physical entities involved, their properties, interactions, and the sequence of activities that lead to a specific outcome. nih.gov

Enzyme-Mediated Transformations and Substrate Specificity Relevant to Hydroxamic Acids

This compound belongs to the class of hydroxamic acids, which are characterized by the functional group -C(=O)N(OH)R'. This functional group is crucial for their biological activity, particularly their ability to act as enzyme inhibitors.

Hydroxamic acids are known to be potent inhibitors of a class of enzymes called histone deacetylases (HDACs). nih.gov HDACs play a critical role in gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more compact chromatin structure, which generally silences gene transcription. nih.gov Hydroxamic acid-based inhibitors function by chelating the zinc ion (Zn²⁺) present in the active site of HDAC enzymes. This interaction blocks the catalytic activity of the enzyme. nih.govnih.gov

The substrate specificity of HDACs is determined by the amino acid sequence of the histone tails and the presence of other post-translational modifications. nih.gov Hydroxamic acid-modified peptides have been utilized as mimics of natural substrates to probe and understand this specificity. nih.gov For instance, studies on various HDAC isoforms have revealed distinct preferences for different histone tail sequences. nih.gov While this compound is a small molecule inhibitor rather than a peptide mimic, its interaction with the enzyme's active site is fundamentally related to the enzyme's natural substrate recognition. The hydroxamic acid moiety serves as a key pharmacophore that mimics the acetylated lysine substrate at the catalytic center.

Role of this compound in Biochemical Pathways (General Context)

As a histone deacetylase inhibitor, this compound has the potential to influence a multitude of biochemical pathways. By inhibiting HDACs, it leads to the hyperacetylation of histones, which results in a more open and transcriptionally active chromatin structure. nih.gov This can lead to the upregulation of tumor suppressor genes, such as p21, which in turn can induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Beyond histones, HDACs also deacetylate a variety of non-histone proteins, including transcription factors, chaperone proteins, and signaling molecules. nih.govmdpi.com Therefore, the inhibition of HDACs by this compound can affect the stability, activity, and interactions of these proteins, thereby modulating numerous cellular processes. For example, inhibition of HDAC6, a primarily cytoplasmic HDAC, can affect processes like cell motility and protein degradation, as HDAC6 deacetylates proteins such as tubulin and Hsp90. capes.gov.brnih.gov The inhibition of HDAC6 has been shown to suppress excessive inflammation by affecting dendritic cells and macrophages. nih.gov

The broad impact of HDAC inhibition means that compounds like this compound can have pleiotropic effects on the cell, influencing pathways related to cell cycle control, apoptosis, angiogenesis, and immune responses. nih.govnih.gov

Understanding of Reaction Dynamics at the Molecular Level

The interaction between an inhibitor like this compound and its target enzyme is a dynamic process that can be understood through the lens of reaction kinetics and molecular dynamics. The study of reaction dynamics seeks to explain the rate and mechanism of chemical reactions at a molecular level. rsc.org

For enzyme inhibitors, key parameters include the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify the inhibitor's potency. For a potent HDAC6 inhibitor, a Ki value of 0.7 nM and an IC50 value of 2 nM have been reported, indicating a high affinity for the enzyme. nih.gov

Molecular docking and crystallography studies provide a static picture of how an inhibitor binds to the enzyme's active site. For hydroxamic acid-based inhibitors of HDAC6, it has been shown that the hydroxamic acid group coordinates with the catalytic zinc ion. nih.gov Additionally, other parts of the inhibitor molecule form interactions with amino acid residues lining the enzyme's binding tunnel. For example, hydrophobic interactions, such as π-π stacking with phenylalanine residues, and hydrogen bonds with residues like histidine can contribute significantly to the binding affinity and selectivity of the inhibitor. nih.gov

Structure Activity Relationship Sar Studies of N,6 Dihydroxyhexanamide and Analogues

Principles of Structure-Activity Relationship Analysis

The investigation into the biological activity of a chemical compound is intrinsically linked to its molecular structure. This fundamental concept is the basis of Structure-Activity Relationship (SAR) analysis, a cornerstone of medicinal chemistry. wikipedia.org SAR explores the relationship between the chemical structure of a molecule and its resulting biological activity, allowing researchers to understand how a compound's properties and interactions with biological systems are dictated by the specific arrangement of its atoms and functional groups. wikipedia.orgoncodesign-services.com The primary goal of SAR studies is to identify the key structural features of a molecule, known as pharmacophores, that are essential for its desired therapeutic effects. studysmarter.co.uk

By systematically modifying a molecule's structure and observing the corresponding changes in its biological response, medicinal chemists can deduce which parts of the molecule are critical for its activity. wikipedia.org This process involves synthesizing a series of related compounds, or analogues, and subjecting them to biological assays to measure their potency, selectivity, and efficacy. oncodesign-services.com The insights gained from these studies are invaluable for guiding the optimization of a lead compound into a viable drug candidate with enhanced therapeutic properties and minimized side effects. studysmarter.co.ukcollaborativedrug.com

A more advanced and quantitative approach within SAR is the Quantitative Structure-Activity Relationship (QSAR). QSAR utilizes mathematical models to correlate the physicochemical properties of a compound with its biological activity, providing a more predictive framework for drug design. wikipedia.orgoncodesign-services.com These computational models can forecast the activity of novel compounds before they are synthesized, thereby saving significant time and resources in the drug discovery process. collaborativedrug.com

Design and Synthesis of N,6-Dihydroxyhexanamide Analogs for SAR Studies

The design and synthesis of analogues are central to conducting meaningful SAR studies. For a compound like this compound, this involves the strategic modification of its core structure to probe the influence of different chemical features on its biological activity. The design process is often guided by the known or hypothesized interactions of the parent compound with its biological target.

The synthesis of these analogues employs various chemical strategies to introduce specific modifications. These can include altering the length of the carbon chain, substituting or modifying the terminal hydroxyl group, and introducing different functional groups along the hydrocarbon backbone. For instance, a common synthetic route might start from a readily available aldehyde and proceed through several steps to yield the desired analogue. nih.gov The synthesis of a series of related compounds allows for a systematic exploration of the chemical space around the parent molecule.

The following table provides an illustrative example of synthetic strategies that could be adapted for creating analogues of this compound, based on established methods for similar molecules.

| Analogue Type | Potential Starting Materials | Key Reaction Step | Resulting Modification |

|---|---|---|---|

| Chain Length Variants | Adipic acid monomethyl ester | Chain extension or shortening via homologation or degradation reactions | Varying the number of methylene (B1212753) units in the hexanamide (B146200) backbone |

| Terminal Group Modification | 6-Aminohexanoic acid | Coupling with various carboxylic acids or sulfonyl chlorides | Replacing the terminal hydroxyl group with other functionalities (e.g., ethers, esters, amides) |

| Backbone Functionalization | Cyclohexanone | Ring-opening reactions followed by functional group interconversion | Introduction of substituents like alkyl, aryl, or halogen groups on the carbon chain |

| Hydroxamic Acid Isosteres | This compound | Bioisosteric replacement strategies | Replacing the hydroxamic acid moiety with other zinc-binding groups |

The synthesis of chromophoric nucleoside analogues, for example, involves the coupling of a diazonium salt with a nucleobase precursor, demonstrating how specific functionalities can be introduced at desired positions. nih.gov Similarly, the synthesis of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives highlights a strategy starting from an aldehyde to build a core heterocyclic structure. nih.gov These diverse synthetic approaches provide the necessary tools to generate a library of this compound analogues for comprehensive SAR evaluation.

Influence of Structural Modifications on Molecular Interactions

The biological activity of this compound and its analogues is directly influenced by how their structural features interact with the target protein. Modifications to the molecule can either enhance or diminish these interactions, leading to changes in potency and selectivity. Key interactions often include hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov

For instance, the hydroxamic acid moiety is a critical feature of many enzyme inhibitors, as it can chelate metal ions in the active site. Altering this group would likely have a profound impact on the compound's inhibitory activity. Similarly, the length and flexibility of the six-carbon chain can affect how the molecule fits into the binding pocket of its target.

The following table illustrates hypothetical SAR data for this compound analogues, demonstrating how specific structural changes might influence inhibitory activity, often measured as the half-maximal inhibitory concentration (IC50).

| Analogue | Structural Modification | Hypothetical IC50 (nM) | Rationale for Activity Change |

|---|---|---|---|

| This compound (Parent) | - | 50 | Baseline activity |

| Analogue A | Chain shortened to pentanamide | 150 | Suboptimal fit in the binding pocket |

| Analogue B | Chain extended to heptanamide | 80 | Slightly altered positioning in the active site |

| Analogue C | Terminal hydroxyl replaced with a methoxy (B1213986) group | 200 | Loss of a key hydrogen bond donor |

| Analogue D | Phenyl group at C4 position | 25 | Additional hydrophobic interactions with the target |

Studies on related compounds, such as 6-hydroxybenzothiazole-2-carboxamide derivatives, have shown that modifications to an amide substituent can lead to compounds with selective inhibitory effects against specific targets like monoamine oxidase B (MAO-B). nih.gov This highlights the principle that even subtle changes to a molecule's periphery can significantly alter its biological profile.

Computational Approaches to SAR: Molecular Docking and Dynamics

Computational methods are indispensable tools in modern SAR studies, providing valuable insights into how a ligand might interact with its target protein at a molecular level. nih.gov Molecular docking and molecular dynamics (MD) simulations are two of the most powerful computational techniques used to predict and analyze these interactions. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. researchgate.net This allows for the rapid screening of virtual libraries of compounds, helping to prioritize which analogues to synthesize and test experimentally. nih.gov For this compound and its analogues, docking studies could reveal how different structural modifications affect the binding mode and affinity for the target enzyme.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement over time. nih.gov This can help to assess the stability of the predicted binding pose and identify key interactions that are maintained throughout the simulation. nih.gov For example, MD simulations can show whether a ligand remains stably bound in the active site, with root-mean-square deviation (RMSD) values often used to measure conformational stability. nih.gov

The following table summarizes the kind of data that can be generated from computational SAR studies.

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD in Å) |

|---|---|---|---|

| This compound | -8.5 | HIS234, ZN cofactor | 1.5 |

| Analogue A (shorter chain) | -7.2 | ZN cofactor | 2.8 |

| Analogue D (phenyl group) | -9.8 | HIS234, ZN cofactor, PHE189 | 1.2 |

These computational approaches, often integrated into a 3D-QSAR framework, can lead to the design of novel derivatives with improved activity. nih.gov By combining computational predictions with experimental testing, researchers can accelerate the process of lead optimization and develop a more comprehensive understanding of the SAR for a given class of compounds. nih.gov

Applications of N,6 Dihydroxyhexanamide in Advanced Biochemical Research Methodologies

Utilization in Biochemistry Research as a Probe or Tool

While specific high-profile applications of N,6-dihydroxyhexanamide as a biochemical probe are not extensively documented, its chemical structure, featuring both a hydroxamic acid and a primary alcohol, suggests its potential utility in several areas of biochemical investigation. The hydroxamic acid moiety is a known zinc-binding group, making compounds like this compound potential inhibitors for zinc-dependent enzymes.

A significant class of enzymes often targeted by hydroxamic acid-containing molecules is the histone deacetylases (HDACs). nih.govnih.gov HDACs are crucial in the regulation of gene expression through the deacetylation of lysine (B10760008) residues on histone tails. youtube.com Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a key area of research. nih.govnih.gov Although pan-HDAC inhibitors have been developed, there is a growing interest in creating isozyme-selective inhibitors to reduce off-target effects. youtube.com The development of novel hydroxamic acid derivatives is a key strategy in this field. For instance, diarylamine compounds with a hydroxamic acid functional group have been synthesized and shown to be selective inhibitors of HDAC6. nih.gov

The general structure of this compound could serve as a scaffold for the development of such specific probes. The terminal hydroxyl group offers a site for further chemical modification, allowing for the attachment of reporter groups (like fluorophores or biotin) or moieties that could enhance cell permeability or target specificity. While a direct application of this compound as a widely used probe is yet to be established, its functional groups are of significant interest in the design of new chemical tools for biochemical research.

Role in the Study of Protein-Ligand Interactions (General Principles)

The interaction between proteins and small molecule ligands is a cornerstone of cellular function and drug action. mdpi.com Understanding the principles that govern these interactions is crucial for designing new drugs and biochemical tools. The binding of a ligand to a protein is a complex process driven by a combination of non-covalent forces, including hydrogen bonds, van der Waals interactions, hydrophobic effects, and electrostatic interactions. youtube.com

The study of protein-ligand interactions often involves analyzing how structural modifications to a ligand affect its binding affinity and thermodynamics. nih.gov For a molecule like this compound, the two hydroxyl groups and the amide functionality provide multiple points for potential hydrogen bonding with a protein's active site. The hexyl chain contributes to the hydrophobic interactions.

Key principles in protein-ligand interactions include:

Binding Affinity: Quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the protein binding sites are occupied. mdpi.com A lower Kd indicates a higher binding affinity.

Thermodynamics of Binding: The change in Gibbs free energy (ΔG) upon binding is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. Favorable enthalpic changes are often associated with the formation of strong hydrogen bonds and van der Waals contacts, while favorable entropic changes can result from the release of ordered water molecules from the protein and ligand surfaces upon binding. nih.gov

Structural Complementarity: The shape and chemical properties of the ligand must be complementary to the protein's binding pocket for a stable interaction to occur. mdpi.com

Experimental techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and hydrogen-deuterium exchange mass spectrometry (HDX-MS) are used to characterize these interactions. mdpi.comnih.gov For instance, HDX-MS can identify regions of a protein that become protected from solvent exchange upon ligand binding, thereby mapping the interaction interface. nih.gov While specific studies on this compound are not prominent, the principles outlined above would govern its interaction with any protein target.

Table 1: Key Techniques for Studying Protein-Ligand Interactions

| Technique | Information Provided |

|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. mdpi.com |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding and dissociation (kon and koff), and binding affinity (Kd). |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Identification of ligand binding sites and conformational changes in the protein upon binding. nih.gov |

| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding, protein dynamics, and structural changes in solution. |

Development of Research Reagents Incorporating this compound

The bifunctional nature of this compound makes it a potentially useful building block for the synthesis of more complex research reagents. The terminal hydroxyl group can be readily modified through standard chemical transformations to introduce other functionalities.

For example, in the context of developing more potent and selective HDAC inhibitors, the core structure of this compound could be elaborated. nih.gov The hydroxamic acid would serve as the zinc-binding warhead, while the alkyl chain acts as a linker. The terminal hydroxyl group could be derivatized to introduce a "capping group" designed to interact with specific residues at the rim of the HDAC active site, thereby conferring isozyme selectivity. nih.gov The design of such capping groups is a critical aspect of modern HDAC inhibitor development. nih.gov

Furthermore, the hydroxyl group could be used to attach affinity tags like biotin (B1667282) for use in affinity chromatography or pull-down assays to identify protein targets. Alternatively, a fluorescent dye could be attached to create a fluorescent probe for use in cellular imaging studies. The development of such reagents would involve a multi-step synthetic process starting from this compound or a suitable precursor.

Enzymatic Synthesis and Biocatalysis with this compound Precursors

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes can operate under mild conditions and often exhibit exquisite stereo- and regioselectivity, which is highly desirable in the synthesis of complex molecules. nih.gov

While the direct enzymatic synthesis of this compound is not well-documented, the synthesis of its precursors, such as L-6-hydroxynorleucine, has been achieved through biocatalytic methods. nih.govcapes.gov.br L-6-hydroxynorleucine, a chiral amino acid, can be prepared with high yield and optical purity via the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase. nih.govcapes.gov.br This demonstrates the feasibility of using enzymes to introduce functionalities found in this compound.

The broader field of biocatalysis is rapidly advancing, with enzymes being engineered and applied to a wide range of chemical transformations. mdpi.com For instance, oxygenating biocatalysts like cytochrome P450s and flavin-dependent monooxygenases are used for the selective hydroxylation of C-H bonds, a challenging reaction in organic chemistry. nih.gov Such enzymes could potentially be used to introduce the hydroxyl groups onto a hexanamide (B146200) backbone.

The synthesis of other complex molecules, such as S-adenosyl-l-homocysteine and its analogs, has been accomplished using one-pot, multi-enzyme cascade reactions. rsc.org A similar strategy could be envisioned for the synthesis of this compound, starting from simple precursors and utilizing a combination of enzymes to build the final molecule.

Table 2: Examples of Biocatalytic Transformations Relevant to the Synthesis of this compound Precursors

| Enzyme Class | Reaction Type | Example Application | Reference |

|---|---|---|---|

| Dehydrogenases | Reductive Amination | Synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid | nih.gov, capes.gov.br |

| Oxygenases (e.g., P450s) | C-H Hydroxylation | Selective hydroxylation of fatty acids and other organic molecules | nih.gov |

| Hydrolases | Hydrolysis of Esters/Amides | Can be used in the resolution of racemic mixtures or in the final step of a synthetic pathway. | rsc.org |

| Transaminases | Amine Synthesis | Conversion of ketones to chiral amines. | mdpi.com |

Advanced Analytical Characterization Techniques for N,6 Dihydroxyhexanamide

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for mapping the functional groups and connectivity of atoms within a molecule. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly used methods for the structural characterization of organic compounds like N,6-dihydroxyhexanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the alkyl chain and those attached to or near the hydroxyl and amide functional groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbon adjacent to the nitrogen of the amide group (α-protons) and the carbon bearing the hydroxyl group would be expected to appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons in the chain due to the deshielding effect of the electronegative nitrogen and oxygen atoms. Similarly, ¹³C NMR spectroscopy would reveal six distinct carbon signals, with the carbonyl carbon of the amide appearing at the lowest field.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be anticipated around 1640 cm⁻¹. spectroscopyonline.com Other peaks corresponding to C-H, C-N, and C-O bond vibrations would also be present in the fingerprint region of the spectrum, providing further confirmation of the molecule's structure. specac.com

| Spectroscopic Data for this compound (Predicted) | |

| Technique | Expected Observations |

| ¹H NMR | Signals for CH₂ groups, with those adjacent to N and O atoms shifted downfield. Broad signals for OH and NH protons. |

| ¹³C NMR | Six distinct signals, with the carbonyl carbon at the lowest field. |

| IR Spectroscopy | Broad O-H and N-H stretching bands (3200-3600 cm⁻¹), strong C=O stretching band (~1640 cm⁻¹). |

Mass Spectrometry Applications in Characterizing this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. For this compound, with a molecular weight of 147.17 g/mol , the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to this mass.

The fragmentation pattern observed in the mass spectrum can help to piece together the structure of the molecule. Cleavage of the bonds adjacent to the functional groups is common. For this compound, characteristic fragments could arise from the loss of a water molecule (H₂O) from the hydroxyl group, or cleavage of the amide bond. The analysis of these fragment ions allows for the confirmation of the presence and location of the hydroxyl and amide functionalities within the hexanamide (B146200) backbone. libretexts.org

| Mass Spectrometry Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| Exact Mass | 147.08954 g/mol |

| Common Fragments (Predicted) | [M-H₂O]⁺, fragments from amide bond cleavage |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from any impurities or byproducts of a synthesis and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly effective technique for this purpose.

In a typical HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The components of the mixture separate based on their differential interactions with the stationary and mobile phases. For a polar compound like this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak under specific conditions can also be used for identification. By calibrating the instrument with standards of known concentration, HPLC can also be used for the quantitative analysis of this compound.

| Chromatographic Method for this compound | |

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, isolation from reaction mixtures, and quantitative analysis. |

| Stationary Phase (Typical) | C18 (Reversed-Phase) |

| Mobile Phase (Typical) | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol. |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the molecule, as well as bond lengths and angles, providing an unambiguous confirmation of its structure.

To date, a crystal structure for this compound has not been reported in publicly available databases. Obtaining a suitable single crystal of the compound is a prerequisite for this analysis. If a crystal structure were to be determined, it would provide invaluable information on the molecule's conformation, intramolecular and intermolecular hydrogen bonding interactions, and how the molecules pack together in the solid state.

Emerging Research Frontiers and Future Perspectives for N,6 Dihydroxyhexanamide

Integration with Artificial Intelligence and Machine Learning in Biochemical Research

The intersection of artificial intelligence (AI) and machine learning (ML) with biochemical research is creating new paradigms for drug discovery and molecular design. nih.govnih.gov For compounds like N,6-dihydroxyhexanamide, which belongs to the broader class of hydroxamic acids known for their biological activities, AI and ML offer powerful tools to accelerate research and development.

Machine learning models, particularly deep neural networks, are being employed to predict the biological activities and physicochemical properties of molecules. mdpi.com For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of hydroxamic acid derivatives with their inhibitory potency against specific enzymes, such as histone deacetylases (HDACs), which are significant targets in cancer therapy. nih.govjournalirjpac.com By training these models on existing data for a series of hydroxamic acids, researchers can computationally screen virtual libraries of compounds, including novel derivatives of this compound, to identify candidates with enhanced activity and selectivity. nih.govscispace.com This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

Furthermore, generative AI models can design novel molecules with desired properties from scratch. These models can learn the underlying patterns in the chemical space of known active compounds and generate new molecular structures that are likely to be active. In the context of this compound, generative models could be used to design new derivatives with optimized pharmacokinetic profiles or improved target engagement.

The application of AI and ML in the study of this compound and its analogs is a burgeoning field with the potential to revolutionize the discovery of new therapeutic agents. The synergy between computational power and biochemical insights will undoubtedly lead to a deeper understanding of the therapeutic potential of this versatile molecule.

Table 1: Application of AI/ML in Hydroxamic Acid Research

| AI/ML Technique | Application in Hydroxamic Acid Research | Potential for this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the inhibitory activity of hydroxamic acid-based HDAC inhibitors. nih.govjournalirjpac.com | Rapidly screen virtual libraries of this compound derivatives to identify potent enzyme inhibitors. |

| Machine Learning Models (e.g., Random Forest, Deep Neural Networks) | Identifying novel non-hydroxamic acid inhibitors and predicting molecular properties. nih.govmdpi.com | Design of this compound-based compounds with improved selectivity and reduced off-target effects. |

| Generative Adversarial Networks (GANs) | De novo design of molecules with desired therapeutic properties. | Generate novel chemical structures based on the this compound scaffold with optimized activity and drug-like properties. |

| Molecular Dynamics (MD) Simulations | Studying the binding modes and stability of hydroxamic acid inhibitors with their target proteins. nih.gov | Elucidate the specific interactions of this compound with biological targets at an atomic level. |

Potential for Novel Chemical Scaffold Development

The bifunctional nature of this compound, with two reactive hydroxamic acid groups, makes it an attractive starting point for the development of novel chemical scaffolds. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These libraries are invaluable in drug discovery for systematically exploring the chemical space around a lead compound.

The hydroxamic acid moieties of this compound can serve as versatile handles for a variety of chemical transformations. For instance, they can be derivatized to form esters, amides, or other functional groups, allowing for the synthesis of a diverse range of molecules with potentially different biological activities. acs.org The aliphatic backbone of the molecule can also be modified to alter its flexibility and lipophilicity, which are crucial parameters for drug-like properties.

One promising area is the use of this compound as a scaffold for the development of bivalent ligands. Bivalent ligands are molecules that can simultaneously bind to two receptor sites, often leading to enhanced affinity and selectivity. The two hydroxamic acid groups of this compound are well-suited for this purpose, as they can be functionalized with different pharmacophores to target two distinct binding pockets on a protein or even two different proteins in a complex.

The synthesis of this compound from readily available starting materials like caprolactone (B156226) further enhances its appeal as a scaffold. rsc.orgresearchgate.netnih.govresearchgate.net This accessibility facilitates the large-scale production of derivatives for screening and optimization.

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The ability of hydroxamic acids to form strong coordination complexes with a variety of metal ions makes this compound a compelling building block for the construction of novel supramolecular structures. mdpi.com

The two hydroxamic acid groups of this compound can act as chelating agents, binding to metal ions to form metallo-supramolecular assemblies. Depending on the coordination geometry of the metal ion and the stoichiometry of the components, a variety of architectures can be envisioned, such as linear coordination polymers, macrocycles, or even three-dimensional frameworks. These structures could find applications in areas such as catalysis, sensing, and gas storage.

Furthermore, the hydrogen bonding capabilities of the hydroxamic acid functional groups can drive the self-assembly of this compound into higher-order structures even in the absence of metal ions. The formation of intermolecular hydrogen bonds could lead to the creation of tapes, sheets, or fibrous networks. Such self-assembled materials could exhibit interesting properties, such as gelation of solvents to form hydrogels or organogels. While specific research on the supramolecular behavior of this compound is still emerging, the known properties of related bishydroxamic acids suggest a rich and unexplored landscape for this molecule in the realm of supramolecular chemistry.

Advanced Materials Science Research Utilizing this compound Moieties

The unique properties of the this compound moiety are also being explored for the development of advanced materials with novel functionalities. The ability of the hydroxamic acid groups to bind to metal surfaces and form stable complexes makes this molecule a promising candidate for applications in surface modification and the creation of hybrid materials.

A significant area of research is the incorporation of this compound into polymers. By using this compound as a monomer or a functionalizing agent, polymers with metal-chelating properties can be synthesized. rsc.orgresearchgate.netnih.govrsc.org These polymers could be used for a variety of applications, including the removal of heavy metal ions from water, the development of responsive materials that change their properties in the presence of specific metal ions, and the creation of coatings that prevent corrosion.

For example, polymers containing this compound moieties can be used to coat metal oxide nanoparticles, preventing their aggregation and improving their dispersibility in various media. This is particularly relevant for the development of biocompatible nanomaterials for biomedical applications. A closely related compound, suberoyl bishydroxamic acid, has been investigated for its potential in drug delivery systems, where it can be encapsulated within nanoparticles to target cancer cells. mdpi.comnih.gov

The ability of this compound to form hydrogels, either through self-assembly or by cross-linking with metal ions, opens up possibilities for its use in tissue engineering and regenerative medicine. These hydrogels could serve as scaffolds for cell growth or as matrices for the controlled release of therapeutic agents.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Role of this compound | Potential Impact |

| Surface Modification | Acts as a chelating agent to bind to metal surfaces. | Improved corrosion resistance, enhanced biocompatibility of implants. |

| Polymer Chemistry | Used as a monomer or functionalizing agent to create metal-chelating polymers. rsc.orgresearchgate.netnih.govrsc.org | Development of materials for water purification, responsive sensors, and advanced coatings. |

| Nanomaterials | Stabilizes metal oxide nanoparticles and can be incorporated into drug delivery systems. mdpi.comnih.gov | Creation of stable and targeted nanocarriers for therapeutic and diagnostic applications. |

| Biomaterials | Forms hydrogels through self-assembly or metal-ion cross-linking. | Scaffolds for tissue engineering, matrices for controlled drug release. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N,6-dihydroxyhexanamide, and how can yield be maximized?

- Methodology : The compound is synthesized via a modified Hauser and Renfrow method. A 1:1 molar ratio of 3-caprolactone to hydroxylamine hydrochloride (H₂NOH·HCl) is used, with KOH as the neutralizing agent in methanol. The reaction proceeds at room temperature for 90 minutes. Acidification to pH 4 with HCl followed by vacuum evaporation and recrystallization from tetrahydrofuran (THF) yields 51% purity. To optimize yield, consider adjusting stoichiometry (e.g., increasing hydroxylamine equivalents) or extending reaction time while monitoring pH stability .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Recrystallization from THF at −20 °C for 72 hours is the primary method. For impurities (e.g., unreacted starting materials), column chromatography using silica gel with a polar solvent system (e.g., ethyl acetate/methanol) can enhance purity. Centrifugation post-recrystallization may further remove residual solvents .

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify hydroxyl and amide proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (C₆H₁₃NO₃).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers address low yield and by-product formation during synthesis?

- Methodology : Low yield (51%) may stem from incomplete lactone ring opening or side reactions. Strategies include:

- Temperature Control : Conduct the reaction under nitrogen at 0–5 °C to minimize oxidation.

- Catalytic Additives : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic attack by hydroxylamine.

- By-Product Analysis : LC-MS or TLC to identify intermediates (e.g., cyclic by-products) and adjust reaction stoichiometry accordingly .

Q. What experimental protocols ensure stability of this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Dissolve the compound in buffered solutions (pH 4–8) and monitor degradation via UV-Vis spectroscopy over 24–72 hours.

- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at −80 °C in amber vials to prevent hydrolytic cleavage of the amide bond .

Q. How can the chelating properties of this compound be exploited in biomimetic material design?

- Methodology : The hydroxyl and amide groups enable metal coordination (e.g., Fe³⁺, Cu²⁺).

- Spectroscopic Titration : UV-Vis or fluorescence quenching assays to determine binding constants (Kd) with target metal ions.

- Material Synthesis : Incorporate the compound into hydrogels or polymer matrices via free radical polymerization, followed by SEM/EDX to assess metal distribution .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?

- Methodology : Solubility variations may arise from crystallinity differences.

- Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers using dynamic light scattering (DLS) to detect aggregation.

- Powder X-ray Diffraction (PXRD) : Compare crystallinity of batches; amorphous forms typically exhibit higher solubility .

Q. What strategies validate biological activity claims for this compound in cell-based assays?

- Methodology :

- Dose-Response Curves : Test cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition) across 1–100 µM.

- Control Experiments : Use hydroxylamine and caprolactone derivatives to rule out nonspecific effects.

- Metabolic Stability : Incubate with liver microsomes to assess degradation rates, ensuring observed activity is compound-specific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.